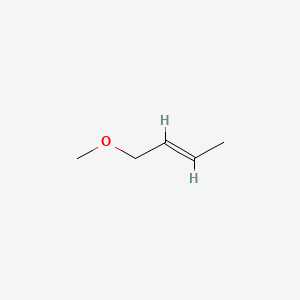

2-Butene, 1-methoxy-, (2E)-

Description

Contextualization within Alkoxyalkene and Enol Ether Chemistry

Alkoxyalkenes are organic compounds characterized by an alkoxy group (-OR) attached to a carbon atom of a carbon-carbon double bond. This structural motif imparts unique reactivity to the alkene, making it electron-rich and thus highly susceptible to electrophilic attack. Enol ethers are a prominent subclass of alkoxyalkenes where the alkoxy group is directly attached to the double bond. wikipedia.org (2E)-1-Methoxy-2-butene, with its methoxy (B1213986) group bonded to a butene backbone, is a classic example of an enol ether. Its reactivity is governed by the resonance donation of electron density from the oxygen atom to the double bond, creating a nucleophilic C-C double bond. wikipedia.org This electronic feature distinguishes enol ethers from simple alkenes and is the foundation of their diverse chemical transformations.

Historical Development and Evolution of Research on Enol Ethers

The study of enol ethers has a rich history, with early investigations focusing on their synthesis and basic reactivity. The pioneering work of chemists such as Arthur C. Cope in the mid-20th century laid the groundwork for understanding the thermal rearrangements of unsaturated systems, including those involving enol ethers. wikipedia.orgnasonline.org His development of the Cope rearrangement, a thermally induced youtube.comyoutube.com-sigmatropic rearrangement, became a cornerstone of physical organic chemistry and provided insights into the behavior of allylic ethers, which are structurally related to enol ethers. wikipedia.orgnasonline.org Later, researchers like John C. Gilbert explored the chemistry of reactive intermediates, such as vinylcarbenes, which can be generated from enol ether precursors, further expanding the synthetic utility of this class of compounds. researchgate.net The development of stereoselective methods for the synthesis of enol ethers has been a significant area of research, allowing for greater control over the geometry of the double bond and influencing the stereochemical outcome of subsequent reactions. organic-chemistry.org

Structural Significance and Isomeric Considerations of (2E)-1-Methoxy-2-Butene

The designation "(2E)-" in (2E)-1-Methoxy-2-butene specifies the stereochemistry of the double bond between the second and third carbon atoms. The "E" notation, from the German entgegen (opposite), indicates that the higher priority substituents on each carbon of the double bond are on opposite sides. In this case, the methyl group on C3 and the methoxymethyl group on C2 are on opposite sides of the double bond axis.

This isomeric form is distinct from its (2Z)-isomer, where "Z" (from the German zusammen, meaning together) would indicate that the higher priority groups are on the same side. The stability and reactivity of these isomers can differ. Generally, trans (E) isomers of alkenes are thermodynamically more stable than their cis (Z) counterparts due to reduced steric strain. libretexts.org This difference in stability can influence the equilibrium position in isomerization reactions and the product distribution in synthetic preparations. The specific geometry of the enol ether is also crucial in stereoselective reactions where the double bond geometry of the starting material dictates the stereochemistry of the product.

Current Research Landscape and Emerging Trends in Related Compound Classes

The field of alkoxyalkene and enol ether chemistry continues to evolve, with several emerging trends. One significant area of research is the development of novel catalytic methods for their synthesis, offering more efficient and environmentally friendly routes. mdpi.comresearchgate.netnih.gov This includes the use of transition metal catalysis and photoredox catalysis to achieve transformations that were previously challenging. mdpi.comresearchgate.netnih.gov

Furthermore, alkoxyalkenes and enol ethers are increasingly utilized as versatile building blocks in the synthesis of complex molecules, including natural products and pharmaceuticals. numberanalytics.com Their electron-rich nature makes them valuable partners in a variety of carbon-carbon bond-forming reactions. Recent advancements have focused on their use in asymmetric catalysis, where the chirality of a catalyst is used to control the stereochemical outcome of a reaction, leading to the synthesis of enantiomerically pure compounds. researchgate.net The unique reactivity of these compounds is also being harnessed in the development of new polymerization methods and materials science applications. wikipedia.org

Research Objectives and Scope of Investigation for (2E)-1-Methoxy-2-Butene

Despite the general understanding of enol ether chemistry, a detailed investigation into the specific properties and reactivity of (2E)-1-Methoxy-2-butene is warranted. Key research objectives for this compound could include:

Precise Experimental Characterization: A primary objective would be to obtain and report accurate experimental data for the physical and spectroscopic properties of highly purified (2E)-1-Methoxy-2-butene. This would provide a reliable benchmark for this compound, as much of the currently available data is computed.

Comparative Isomeric Studies: A systematic comparison of the stability, reactivity, and spectroscopic signatures of the (2E) and (2Z) isomers of 1-methoxy-2-butene would provide valuable insights into the effects of stereochemistry on the properties of enol ethers.

Exploration of Synthetic Utility: Investigating the application of (2E)-1-Methoxy-2-butene in modern synthetic methodologies, such as catalytic cross-coupling reactions or asymmetric transformations, could uncover new and efficient routes to valuable chemical entities.

Mechanistic Investigations: Detailed mechanistic studies of key reactions involving (2E)-1-Methoxy-2-butene would contribute to a more fundamental understanding of enol ether reactivity and could lead to the development of new reaction pathways.

The scope of this investigation is strictly limited to the chemical nature of (2E)-1-Methoxy-2-butene, focusing on its synthesis, structure, properties, and reactivity within the context of advanced organic chemistry.

Data Tables

To provide a comprehensive overview, the following tables summarize key data for (2E)-1-Methoxy-2-butene and related compounds.

Table 1: Physical and Chemical Properties of (2E)-1-Methoxy-2-butene

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O | PubChem nih.gov |

| Molecular Weight | 86.13 g/mol | PubChem nih.gov |

| IUPAC Name | (2E)-1-methoxybut-2-ene | PubChem nih.gov |

| CAS Number | 10034-14-7 | PubChem nih.gov |

| Computed XLogP3 | 1.5 | PubChem nih.gov |

| Computed Boiling Point | 93.2 °C at 760 mmHg | ChemSpider |

| Computed Density | 0.8±0.1 g/cm³ | ChemSpider |

| Computed Refractive Index | 1.405 | ChemSpider |

Table 2: Spectroscopic Data for (2E)-1-Methoxy-2-butene

| Spectroscopy Type | Data | Source/Interpretation |

| ¹H NMR | Expected signals: δ ~5.5-5.8 ppm (m, 2H, HC=CH), δ ~3.8-4.0 ppm (d, 2H, O-CH₂), δ ~3.3 ppm (s, 3H, O-CH₃), δ ~1.7 ppm (d, 3H, =CH-CH₃) | General NMR correlation tables |

| ¹³C NMR | Expected signals: δ ~125-135 ppm (C=C), δ ~70-75 ppm (O-CH₂), δ ~58 ppm (O-CH₃), δ ~18 ppm (=CH-CH₃) | General NMR correlation tables |

| Infrared (IR) | Expected absorptions: ~3020 cm⁻¹ (C-H stretch, alkene), ~2950-2850 cm⁻¹ (C-H stretch, alkane), ~1670 cm⁻¹ (C=C stretch), ~1100 cm⁻¹ (C-O stretch) | General IR correlation tables |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z 86. Key fragments expected from loss of: -CH₃ (m/z 71), -OCH₃ (m/z 55), -C₂H₅ (m/z 57). | General fragmentation patterns for ethers stackexchange.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-1-methoxybut-2-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-3-4-5-6-2/h3-4H,5H2,1-2H3/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQBZMLRJLRSDNW-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2e 1 Methoxy 2 Butene and Analogues

Stereoselective Synthesis of (2E)-1-Methoxy-2-Butene and Related E-Alkenes

The creation of E-alkenes with high isomeric purity is a foundational challenge in synthesis. Several strategies have emerged that provide reliable control over double bond geometry, which are applicable to the synthesis of allylic ethers like (2E)-1-methoxy-2-butene.

Asymmetric Hydroboration Approaches

Hydroboration-oxidation is a powerful technique for the anti-Markovnikov hydration of alkenes and alkynes. makingmolecules.commasterorganicchemistry.com The reaction is stereospecific, featuring a syn-addition of the hydrogen and boron atoms across the double or triple bond. makingmolecules.com This inherent stereospecificity is a cornerstone for controlling the geometry of the final product. When applied to internal alkynes, hydroboration followed by protonolysis of the resulting vinylborane (B8500763) can lead to the formation of Z-alkenes. However, to access E-alkenes, alternative strategies or substrates are employed.

For instance, the hydroboration of terminal alkynes with sterically hindered dialkylboranes (R₂BH), such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation, produces aldehydes. masterorganicchemistry.com More advanced catalytic systems can control the stereochemical outcome. A manganese(I)-catalyzed hydroboration of terminal alkynes with pinacolborane (HBPin) has been shown to be highly selective, yielding Z-alkenylboronate esters from aryl alkynes and, notably, E-alkenylboronate esters from aliphatic alkynes. acs.org This E-selectivity for aliphatic substrates is particularly relevant for the synthesis of structures like (2E)-1-methoxy-2-butene. acs.org

The stereoselectivity is often dictated by the reagents. Chiral boranes derived from precursors like α-pinene are classic examples of reagent-controlled hydroboration, capable of inducing high enantioselectivity. makingmolecules.com The choice between a small borane (B79455) complex and a bulkier organoborane can even reverse the diastereoselectivity of the reaction on a chiral alkene. makingmolecules.com

Table 1: Selectivity in Mn(I)-Catalyzed Hydroboration of Terminal Alkynes

| Alkyne Substrate Type | Catalyst | Borane Reagent | Predominant Product Geometry | Reference |

|---|---|---|---|---|

| Aryl Alkyne | cis-[Mn(PCP-iPr)(CO)₂(CH₂CH₂CH₃)] | HBPin | Z-alkenylboronate | acs.org |

| Aliphatic Alkyne | cis-[Mn(PCP-iPr)(CO)₂(CH₂CH₂CH₃)] | HBPin | E-alkenylboronate | acs.org |

Catalytic Stereocontrolled Olefination Reactions

Olefination reactions provide a direct route to alkenes from carbonyl compounds. While classic methods like the Wittig reaction can be tailored for E/Z selectivity, modern catalytic approaches offer broader applicability and milder conditions. nih.govorganic-chemistry.org An emerging strategy is the catalytic olefination of carbonyls using simple alkenes, bypassing the need for stoichiometric organophosphorus or organosulfur reagents. nih.gov

One such advanced method involves a tandem electrochemical/electrophotocatalytic reaction to olefinate aldehydes and ketones with unactivated alkenes. nih.gov This process proceeds under non-basic conditions, enhancing functional group compatibility. nih.gov Although complex, this method highlights the frontier of olefination chemistry, where catalysis enables the direct coupling of simple building blocks to form specifically substituted olefins. nih.gov

Other strategies focus on catalyst control to direct the stereochemical outcome. For instance, Ru(II)–N^N^O pincer-type complexes have been used for the E-olefination of alkyl-substituted quinolines and pyrazines through the acceptorless dehydrogenative coupling of alcohols. researchgate.net While these examples involve heteroaromatic systems, the underlying principle of using a metal catalyst to dictate the E/Z geometry of the newly formed double bond is a key concept in modern stereoselective synthesis. researchgate.netnih.gov

Directed Alkoxyallylation Strategies

The direct introduction of an alkoxy group at an allylic position with control over alkene geometry is a highly desirable transformation. Gold(I)-catalyzed intermolecular hydroalkoxylation of allenes with alcohols provides a regio- and stereoselective route to allylic ethers. nih.gov For example, the reaction between 1-phenyl-1,2-butadiene and 2-phenyl-1-ethanol, catalyzed by a gold(I) N-heterocyclic carbene complex, exclusively yields the E-allylic ether in high yield. nih.gov This methodology is effective for a range of substituted allenes and various primary and secondary alcohols. nih.gov

Iridium catalysis has also proven exceptionally powerful for this purpose. Iridium-catalyzed asymmetric allylic substitution allows for the direct use of alcohols as nucleophiles. nih.gov These reactions, often employing a metallacyclic iridium catalyst, can form chiral branched allylic ethers in high yield and with excellent enantioselectivity. nih.govnih.gov A key challenge in these reactions is the potential for the product to isomerize into an undesired vinyl ether. This side reaction can be suppressed by the addition of a catalytic amount of an alkyne, making the synthesis of allylic ethers like (2E)-1-methoxy-2-butene cleaner and more efficient. nih.gov

Metal-Catalyzed Routes for the Formation of Alkoxyalkenes

Metal catalysis is central to the modern synthesis of alkoxyalkenes, providing pathways that are often more efficient and selective than traditional methods. Palladium and iridium are two of the most versatile metals employed for these transformations.

Palladium-Catalyzed Coupling and Functionalization Reactions

Palladium catalysis is a cornerstone of C–O bond formation, including the synthesis of alkoxyalkenes. rsc.org Palladium-catalyzed alkoxycarbonylation, for instance, is an atom-efficient method to produce esters from alkenes. uu.nl More directly, palladium-catalyzed reactions can couple alcohols with appropriate alkenyl partners. A general method for the Pd-catalyzed coupling of methanol (B129727) with (hetero)aryl halides proceeds under mild conditions to form methyl aryl ethers, demonstrating the catalyst's ability to facilitate C(sp²)-O bond formation. nih.gov

Recent advances have focused on the more complex difunctionalization of alkenes. A palladium-catalyzed enantioselective alkoxyalkenylation of γ-hydroxy-alkenes with alkenyl halides has been developed. researchgate.net Using a specialized phosphine (B1218219) ligand (Xu-Phos), this reaction generates allyl-substituted tetrahydrofurans with high enantioselectivity. researchgate.net While this specific reaction is an intramolecular cyclization, it exemplifies the core strategy of using a palladium catalyst to orchestrate the simultaneous formation of a C-O bond and a C-C bond across an alkene, a powerful tool for building molecular complexity. researchgate.net Such strategies could be adapted for intermolecular variants to produce acyclic alkoxyalkenes.

Table 2: Examples of Palladium-Catalyzed C-O Bond Forming Reactions

| Reaction Type | Catalyst System | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Alkoxyalkenylation | Pd / Xu-Phos | γ-hydroxy-alkene + Alkenyl halide | Allyl-substituted tetrahydrofuran | researchgate.net |

| Arylation of Methanol | Palladacycle Precatalyst | Aryl halide + Methanol | Methyl aryl ether | nih.gov |

| Methoxycarbonylation | Pd(H₂O)₂(dppomf)₂ | Ethene + CO + Methanol | Methyl propanoate | uu.nl |

Iridium-Catalyzed Transesterification and Related Processes

Iridium-catalyzed reactions have become a premier method for asymmetric allylic substitution, offering exceptional control over both regioselectivity and enantioselectivity. acs.org These reactions typically employ allylic carbonates or acetates as electrophiles and can accommodate a wide range of nucleophiles, including alcohols directly. nih.govnih.gov The use of an iridium catalyst often favors the formation of the branched, chiral product, which is complementary to the linear products often obtained with palladium catalysis. acs.org

The direct, iridium-catalyzed allylic etherification with aliphatic alcohols allows primary, secondary, and even tertiary alcohols to act as nucleophiles in the presence of a simple base like potassium phosphate (B84403) (K₃PO₄). nih.gov This avoids the need to pre-form metal alkoxides, simplifying the procedure. nih.gov For example, the reaction of cinnamyl acetate (B1210297) with various alcohols using an iridium-phosphoramidite catalyst system yields chiral allylic ethers with high enantiomeric excess (ee). nih.gov

While direct etherification is common, the term transesterification can also be relevant. In some iridium-catalyzed systems, the use of a base like cesium carbonate (Cs₂CO₃) with an allylic acetate can lead to a side-product from the transesterification of the starting material with the alcohol nucleophile. nih.gov Furthermore, an iridium-catalyzed 1,3-rearrangement of allylic ethers has been developed, which proceeds through a π-allyl-Ir(V) intermediate to furnish more sterically hindered allylic ethers. organic-chemistry.org This demonstrates the versatility of iridium catalysts in manipulating and forming allylic C-O bonds with high stereocontrol. organic-chemistry.org

Table 3: Iridium-Catalyzed Asymmetric Allylic Etherification of Cinnamyl Acetate

| Alcohol Nucleophile | Catalyst Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Cyclopentanol | L1 (Phosphoramidite) | 73 | 95 | nih.gov |

| Cyclopentanol | L2 (Phosphoramidite) | 62 | 99 | nih.gov |

| tert-Butanol | L1 (Phosphoramidite) | 70 | 98 | nih.gov |

| tert-Butyldimethylsilanol | L1 (Phosphoramidite) | 71 | 97 | nih.gov |

Ruthenium-Catalyzed Condensation and Polymerization Methods

Ruthenium catalysts have emerged as powerful tools for C-O bond formation and subsequent polymerization, offering pathways to novel ethers and polymers. While direct ruthenium-catalyzed condensation to form (2E)-1-methoxy-2-butene is a specific area of ongoing research, analogous transformations provide significant insight into potential synthetic routes.

One highly relevant analogous process is the ruthenium-catalyzed dehydrogenative silylation, which couples alcohols and alkenes with a hydrosilane reagent to form (E)-alkenyl silyl-ethers. nih.govmdpi.com This reaction demonstrates the capability of ruthenium complexes to facilitate regio- and stereoselective C-O bond formation in a manner that could be adapted for methoxy-functionalization. In a typical sequence, an alcohol first reacts with a hydrosilane in the presence of a ruthenium catalyst like RuCl₂(PPh₃)₃ to form a silyl-ether intermediate. mdpi.com A second ruthenium catalyst, such as RuH₂(CO)(PPh₃)₃, then promotes the dehydrogenative silylation of an alkene with this intermediate, yielding an (E)-alkenyl silyl-ether with high stereoselectivity. mdpi.com This two-step, one-pot method highlights the potential for ruthenium systems to control the E-geometry of the resulting double bond, a critical feature for synthesizing the target compound. mdpi.com

The table below summarizes the results for a sequential ruthenium-catalyzed dehydrogenative intermolecular silylation of various alcohols with styrene, demonstrating the versatility of this approach for creating (E)-alkenyl ether structures. mdpi.com

| Entry | Alcohol | Alkene | Product | Yield (%) |

| 1 | 1-phenylpropan-1-ol | Styrene | (E)-(3-phenyl-1-(1-phenylpropoxy)prop-1-en-2-yl)silane | 85 |

| 2 | 1-(p-tolyl)ethanol | Styrene | (E)-(1-(4-methoxyphenyl)-3-phenylprop-1-en-2-yl)silane | 81 |

| 3 | 1-(4-methoxyphenyl)ethanol | Styrene | (E)-(1-(4-methoxyphenyl)-3-phenylprop-1-en-2-yl)silane | 83 |

| 4 | Diphenylmethanol | Styrene | (E)-(1-(benzhydryloxy)-3-phenylprop-1-en-2-yl)silane | 75 |

Furthermore, ruthenium catalysts are known to mediate the ortho-selective C-H alkenylation of aromatic compounds using alkenyl ethers as the alkene source. researchgate.net This reactivity indicates that the double bond of alkenyl ethers like (2E)-1-methoxy-2-butene can coordinate with ruthenium centers, which is a prerequisite for polymerization reactions such as ring-opening metathesis polymerization (ROMP) or addition polymerization.

Chemo- and Regioselective Preparations of Unsaturated Ethers

The synthesis of specific unsaturated ether isomers like (2E)-1-methoxy-2-butene requires precise control over both chemoselectivity (which functional groups react) and regioselectivity (where new bonds are formed). Several strategies have been developed to address this challenge.

Strategies Utilizing Alkyne and Alcohol Precursors

The direct addition of an alcohol across the triple bond of an alkyne, known as hydroalkoxylation, is a conceptually straightforward, atom-economical route to unsaturated ethers. The synthesis of (2E)-1-methoxy-2-butene via this method would involve the reaction of methanol with either 1-butyne (B89482) or 2-butyne (B1218202).

The reaction requires a catalyst, often based on transition metals like gold or copper, to activate the alkyne toward nucleophilic attack by the alcohol. organic-chemistry.org The primary challenge in this approach is controlling the regioselectivity and stereoselectivity.

Reaction with 1-Butyne: The addition of methanol can theoretically produce two regioisomers: 1-methoxy-1-butene (Markovnikov addition) and 2-methoxy-1-butene (B13941224) (anti-Markovnikov addition). Neither of these is the desired product.

Reaction with 2-Butyne: The addition of methanol to the symmetrical alkyne 2-butyne would yield 2-methoxy-2-butene.

To synthesize the target (2E)-1-methoxy-2-butene, a more complex pathway involving isomerization or a different precursor, such as an allene, might be necessary. For instance, gold-catalyzed hydroalkoxylation of allenes with alcohols has been shown to produce allylic ethers with high regio- and stereoselectivity. organic-chemistry.org

Elimination Reactions from Saturated Ether Derivatives

Elimination reactions, particularly base-induced dehydrohalogenation (an E2 reaction), provide a classic and controllable method for introducing a double bond into a saturated molecule. libretexts.org To synthesize (2E)-1-methoxy-2-butene, a suitable precursor would be a 1-methoxy-2-halobutane (e.g., 2-chloro-1-methoxybutane).

The regiochemical outcome of the elimination is governed by the Zaitsev and Hofmann rules. libretexts.org

Zaitsev's Rule: Predicts that the more substituted (and generally more stable) alkene will be the major product. In this case, elimination of a proton from the C3 position would yield 1-methoxy-2-butene.

Hofmann Rule: Predicts that the less substituted alkene is the major product, which would be 1-methoxy-1-butene, resulting from the removal of a proton from the C1 position.

The choice of base is critical for controlling this selectivity. Small, strong bases like sodium ethoxide or sodium hydroxide (B78521) tend to favor the thermodynamically stable Zaitsev product. In contrast, sterically hindered or "bulky" bases, such as potassium tert-butoxide, increase the proportion of the kinetically favored, less sterically hindered Hofmann product. libretexts.orgmasterorganicchemistry.com To maximize the yield of (2E)-1-methoxy-2-butene, a small base would be employed to favor the Zaitsev product, with subsequent separation of the E/Z stereoisomers. libretexts.org

| Precursor | Base | Major Product (Predicted) | Minor Product (Predicted) |

| 2-Halo-1-methoxybutane | Sodium Ethoxide (small base) | 1-Methoxy-2-butene (Zaitsev) | 1-Methoxy-1-butene (Hofmann) |

| 2-Halo-1-methoxybutane | Potassium tert-butoxide (bulky base) | 1-Methoxy-1-butene (Hofmann) | 1-Methoxy-2-butene (Zaitsev) |

Controlled Additions to Butadiene Derivatives

The controlled addition of functionalities across a conjugated diene system is a powerful method for generating allylic compounds. The synthesis of methoxy-butenes can be achieved through the catalyzed addition of methanol to 1,3-butadiene. wikipedia.orgrsc.org Palladium-catalyzed reactions, in particular, have been extensively studied for this type of transformation, often referred to as telomerization when two butadiene molecules are involved. rsc.org

In this process, a palladium catalyst activates 1,3-butadiene, allowing for nucleophilic attack by methanol. The reaction typically involves the formation of a η³-allylpalladium intermediate after the initial addition. rsc.org The regioselectivity of the addition (1,2- versus 1,4-addition) can be controlled by the choice of ligands and reaction conditions. For the synthesis of 1-methoxy-2-butene, a 1,4-addition of a hydrogen and a methoxy (B1213986) group across the butadiene is required.

While the telomerization of butadiene with methanol often yields 1-methoxyocta-2,7-diene as the major product, the underlying mechanism involves the formation of butenyl intermediates. wikipedia.orgrsc.org By carefully controlling the reaction conditions, such as the butadiene-to-methanol ratio and the catalyst system, it is possible to favor the formation of the C₄ adducts, (E)-1-methoxy-2-butene and 3-methoxy-1-butene.

Green Chemistry Approaches and Sustainable Synthesis Principles

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to develop processes that are efficient, safe, and environmentally benign. The synthesis of unsaturated ethers like (2E)-1-methoxy-2-butene is an area where green chemistry principles can be effectively applied.

Key principles include high atom economy, the use of renewable feedstocks, avoidance of hazardous reagents, and the use of catalytic rather than stoichiometric reagents. researchgate.net Traditional methods like the Williamson ether synthesis often have poor atom economy due to the formation of salt byproducts. masterorganicchemistry.comacs.org

More advanced and greener approaches include:

Heterogeneous Catalysis: A significant development is the use of robust, recyclable heterogeneous catalysts. For instance, bi-functional Al-Ni-P catalysts have been used to synthesize a range of unsaturated ethers by coupling unsaturated aldehydes with various alcohols. mdpi.com This system operates under mild conditions (e.g., 0.1 MPa H₂) and achieves high yields (up to 97%), producing water as the only byproduct, which aligns perfectly with green chemistry goals. mdpi.com

Solvent-Free Reactions: A patented method describes a solvent-free synthesis of ethers from aldehydes and silanes using a monovalent silver salt as a catalyst. google.com This process is highly efficient, requires low catalyst loading, has a short reaction time, and simplifies product purification to simple distillation, thereby eliminating the need for organic solvents. google.com

Catalytic Williamson Ether Synthesis (CWES): Efforts have been made to create a "green" version of the Williamson synthesis by using catalytic amounts of an alkali metal carboxylate. This allows for the use of less hazardous alkylating agents and avoids the production of large amounts of salt waste. acs.org

Aqueous Reaction Media: The use of water as a solvent is a cornerstone of green chemistry. Ether synthesis in aqueous micellar solutions represents a simple, efficient, and environmentally friendly alternative to traditional organic solvents. researchgate.net

The table below compares different synthetic approaches based on green chemistry principles.

| Method | Key Features | Advantages |

| Heterogeneous Catalysis (Al-Ni-P) | Unsaturated Aldehyde + Alcohol | Mild conditions, high yield, recyclable catalyst, water as byproduct. mdpi.com |

| Solvent-Free Synthesis (Silver Salt) | Aldehyde + Silane | No solvent, high efficiency, simple purification, low catalyst loading. google.com |

| Catalytic Williamson Ether Synthesis | Alcohol + Weak Alkylating Agent | Avoids stoichiometric salt waste, uses less hazardous reagents. acs.org |

| Aqueous Micellar Catalysis | Various | Eliminates volatile organic solvents, environmentally friendly medium. researchgate.net |

These approaches demonstrate a clear trend towards more sustainable practices in the synthesis of (2E)-1-methoxy-2-butene and related unsaturated ethers.

Reaction Mechanisms and Mechanistic Pathways of 2e 1 Methoxy 2 Butene

Electrophilic Reactivity of Alkoxyalkenes

Alkoxyalkenes, such as (2E)-1-methoxy-2-butene, are electron-rich olefins due to the electron-donating nature of the alkoxy group. wikipedia.org This property enhances their susceptibility to attack by electrophiles. wikipedia.orgrsc.org The methoxy (B1213986) group not only increases the nucleophilicity of the double bond but also directs the regiochemical outcome of electrophilic additions.

Protonation and Subsequent Transformations

The acid-catalyzed hydrolysis of enol ethers like (2E)-1-methoxy-2-butene is a fundamental transformation that typically begins with the protonation of the carbon-carbon double bond as the rate-determining step. unacademy.comrsc.org This electrophilic addition of a proton leads to the formation of a carbocation intermediate. stackexchange.com The oxygen atom of the methoxy group can stabilize this carbocation through resonance, which influences the reaction's regioselectivity.

The protonation of an enol ether is analogous to the tautomerization of an enol back to a ketone. stackexchange.com The α-carbon is the typical site of protonation due to its nucleophilic character. stackexchange.com Following protonation, the resulting oxonium ion is susceptible to attack by nucleophiles, such as water, leading to the formation of a hemiacetal. stackexchange.com Subsequent decomposition of the hemiacetal yields a carbonyl compound and an alcohol.

In the context of (2E)-1-methoxy-2-butene, protonation would preferentially occur at the C3 carbon, leading to a resonance-stabilized secondary carbocation at C2. This intermediate would then react with water to form a hemiacetal, which would subsequently decompose to butanal and methanol (B129727).

Reactions with Electrophiles and Regioselectivity Considerations

The regioselectivity of electrophilic additions to unsymmetrical alkoxyalkenes is governed by the directing effect of the alkoxy group. The electron-donating methoxy group in (2E)-1-methoxy-2-butene increases the electron density at the C3 position, making it the preferred site of attack for electrophiles. This leads to the formation of the more stable carbocation intermediate at the C2 position, which is stabilized by the adjacent oxygen atom through resonance.

For instance, in the addition of a generic electrophile (E+), the attack will occur at the C3 carbon, resulting in a carbocation at C2. This regioselectivity is a manifestation of Markovnikov's rule, as extended to enol ethers. The stability of the resulting carbocation is a key factor in determining the reaction's outcome.

Kinetic studies on the reactions of various enol ethers with reference electrophiles have provided a quantitative measure of their nucleophilicity. thieme-connect.de These studies have shown that the structure of the enol ether, including the substitution pattern around the double bond, significantly influences its reactivity. thieme-connect.de For example, the introduction of a methyl group at the site of electrophilic attack can decrease reactivity, while benzoannulation can increase it, depending on the specific structure. thieme-connect.de

Cycloaddition Reactions (e.g., Inverse-Demand Diels-Alder)

(2E)-1-Methoxy-2-butene, as an electron-rich alkene, is a suitable dienophile for inverse-demand Diels-Alder (IEDDA) reactions. wikipedia.orgorganic-chemistry.org In this type of cycloaddition, an electron-rich dienophile reacts with an electron-poor diene. wikipedia.orgnih.govresearchgate.net The reaction is driven by the favorable interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. organic-chemistry.org

The methoxy group in (2E)-1-methoxy-2-butene raises the energy of its HOMO, making it more reactive towards electron-deficient dienes such as 1,2,4,5-tetrazines or 1,2,3-triazines. sigmaaldrich.com These reactions are valuable for the synthesis of heterocyclic compounds. wikipedia.org The IEDDA reaction of (2E)-1-methoxy-2-butene with an appropriate diene would lead to the formation of a six-membered ring, with the regiochemistry being determined by the electronic and steric properties of both reactants. These reactions are often highly selective and can be used to construct complex molecular architectures. nih.govresearchgate.netsigmaaldrich.com

Nucleophilic and Radical Reactivity Profiles

While the electrophilic reactivity of alkoxyalkenes is well-established, their behavior in nucleophilic and radical reactions is also of significant interest. These alternative reaction pathways provide access to a different range of chemical transformations and products.

Generation and Reactivity of Enol Ether Radical Cations

Enol ethers can undergo one-electron oxidation to form highly reactive radical cations. researchgate.netresearchgate.net This oxidation can be achieved through electrochemical methods or by using chemical oxidants. researchgate.netacs.org The resulting radical cation possesses both radical and cationic character, leading to unique reactivity patterns. rsc.org

The stability and reactivity of enol ether radical cations are influenced by their substitution pattern. rsc.org For example, an additional methyl group in the β-position of an enol ether can control its reactivity, enabling novel electrochemically induced Diels-Alder reactions. rsc.org These radical cations can participate in various transformations, including cycloadditions and carbon ring formations. researchgate.netacs.orgacs.org The lifetime of these intermediates can be short, but methods have been developed to harness their synthetic potential. researchgate.netrsc.org

In the case of (2E)-1-methoxy-2-butene, anodic oxidation would generate its radical cation. researchgate.net This species could then undergo a variety of reactions, such as [4+2] or [2+2] cycloadditions with suitable partners. researchgate.net The mechanistic understanding of these reactions is advancing, allowing for the design of new synthetic sequences that capitalize on the unique reactivity of enol ether radical cations. acs.org

Radical Addition Reactions and Chain Processes

Radical additions to alkenes provide an alternative to electrophilic additions and often exhibit complementary regioselectivity. libretexts.org In the presence of a radical initiator, such as a peroxide, a radical chain reaction can occur. libretexts.orgutexas.edu This process typically involves the addition of a radical species to the double bond to form a more stable radical intermediate. libretexts.org

For example, the peroxide-induced addition of hydrogen bromide to an alkene proceeds via a radical chain mechanism, leading to the anti-Markovnikov product. libretexts.org This is because the bromine radical adds to the less substituted carbon of the double bond to generate the more stable secondary radical. libretexts.org While HBr is unique in this regard for hydrohalogen additions, other radical additions to alkenes are known, such as the addition of carbon tetrachloride. libretexts.org

The addition of radicals to enol ethers has been utilized in the synthesis of highly functionalized molecules. acs.orgrsc.org These reactions can proceed through a chain process involving initiation, propagation, and termination steps. utexas.edupressbooks.pub The regioselectivity of the radical addition to (2E)-1-methoxy-2-butene would be determined by the stability of the resulting radical intermediate. Addition of a radical to the C3 position would generate a more stable radical at the C2 position, which is stabilized by the adjacent methoxy group. This intermediate could then propagate the chain by abstracting an atom or group from another molecule.

The study of radical additions of peroxyl radicals to alkenes has shown a correlation between the alkene's ionization energy and the reaction rate, indicating an electrophilic addition character for the radical. york.ac.uk

Vinyl Anion Intermediates in Polar Mechanisms

While the direct generation of a vinyl anion from (2E)-1-methoxy-2-butene is not a commonly reported pathway, the formation of related reactive intermediates can be envisaged under specific polar reaction conditions. The presence of the methoxy group makes the double bond electron-rich, favoring electrophilic addition reactions. However, strong bases can potentially abstract a proton from the allylic position (C1 or C4). Abstraction of a proton from the C1 position would lead to a resonance-stabilized allylic anion.

In a hypothetical polar mechanism leading to a vinyl anion equivalent, a strong base could potentially interact with the molecule. However, the acidity of the vinylic protons is generally low. A more plausible scenario for generating a nucleophilic vinylic species would involve an indirect route, possibly through an organometallic intermediate, which is discussed in the subsequent section. A total synthesis of (+)-pierisketone B utilized a cyclization involving the addition of a vinyl anion to a ketone, showcasing the utility of such intermediates in complex molecule synthesis. byjus.com

Organometallic Reactivity and Catalytic Cycles

(2E)-1-methoxy-2-butene is an intriguing substrate for a variety of metal-mediated transformations due to its allylic ether moiety. Transition metals, particularly palladium and rhodium, are known to catalyze a range of reactions involving such compounds. acs.orgohiolink.eduacs.org

Role of (2E)-1-Methoxy-2-Butene in Metal-Mediated Transformations

In the presence of a suitable transition metal catalyst, typically a palladium(0) complex, (2E)-1-methoxy-2-butene can undergo oxidative addition to form a π-allylpalladium complex. This intermediate is a versatile species that can subsequently react with a wide array of nucleophiles in what is known as the Tsuji-Trost reaction. The methoxy group acts as a leaving group in this process.

The general catalytic cycle for a palladium-catalyzed allylic substitution reaction involving an allylic ether like (2E)-1-methoxy-2-butene would proceed as follows:

Oxidative Addition: The Pd(0) catalyst inserts into the C-O bond of the allylic ether, forming a cationic (η³-allyl)palladium(II) complex and a methoxide (B1231860) anion.

Nucleophilic Attack: A nucleophile attacks one of the terminal carbons of the allyl ligand.

Reductive Elimination: The new C-nucleophile bond is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.

This reactivity allows for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds at the allylic position. For instance, the palladium-catalyzed telomerization of butadiene with methanol proceeds through a 1-methoxy-2,7-octadiene (B8591526) intermediate, highlighting the role of methoxy-substituted allylic compounds in organometallic catalysis. wikipedia.org

Ligand Effects on Reactivity and Selectivity

In palladium-catalyzed allylic alkylation reactions, the nature of the phosphine (B1218219) ligand can dramatically influence the outcome. For example, in the allylic alkylation of related substrates, different phosphine ligands have been shown to direct the nucleophilic attack to either the more substituted or less substituted carbon of the allyl moiety. benthamopen.commdpi.com

| Ligand Type | General Effect on Selectivity in Allylic Alkylation |

| Bulky Phosphines (e.g., P(t-Bu)₃) | Often favor attack at the less substituted carbon of the allyl group. |

| Chelating Diphosphines (e.g., dppe) | Can enforce specific coordination geometries, influencing stereoselectivity. |

| Chiral Ligands (e.g., BINAP) | Used to induce enantioselectivity in the formation of chiral products. |

This table illustrates general trends observed in palladium-catalyzed allylic alkylations and is not based on specific studies of (2E)-1-methoxy-2-butene.

Computational studies have further elucidated the role of ligands in determining reaction outcomes. For instance, density functional theory (DFT) calculations have shown that steric interactions between the ligand, the substrate, and the incoming nucleophile in the transition state are key to controlling selectivity. ohiolink.edu

Rearrangement Reactions and Isomerization Pathways

(2E)-1-methoxy-2-butene, as an allylic ether, is susceptible to various rearrangement and isomerization reactions, often catalyzed by acid or heat.

The most prominent rearrangement pathway available to (2E)-1-methoxy-2-butene is the organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, specifically the Claisen rearrangement. byjus.comorganic-chemistry.orgfiveable.melibretexts.orgcollegedunia.com For this to occur, the molecule would first need to isomerize to its vinyl ether tautomer, 1-methoxy-1-butene. While this isomerization is not spontaneous, it can be facilitated under certain conditions.

Once the allyl vinyl ether intermediate is formed, heating can induce the Claisen rearrangement. This is a concerted pericyclic reaction that proceeds through a six-membered cyclic transition state. libretexts.org The rearrangement of allyl vinyl ethers is a powerful tool in organic synthesis for the formation of γ,δ-unsaturated carbonyl compounds. fiveable.mecollegedunia.comredalyc.org

The general mechanism for a Claisen rearrangement of an allyl vinyl ether is as follows:

Formation of a cyclic, six-membered transition state.

Concerted shift of six electrons, leading to the cleavage of the C-O bond and the formation of a new C-C bond.

Formation of a γ,δ-unsaturated carbonyl compound.

In the context of (2E)-1-methoxy-2-butene, if it were to rearrange to an allyl vinyl ether, the subsequent Claisen rearrangement would lead to the formation of a substituted aldehyde.

Isomerization of the double bond from the 2-position to the 1-position to form the corresponding vinyl ether is a key step for the Claisen rearrangement to occur. This type of isomerization can sometimes be achieved using transition metal catalysts or under specific acidic or basic conditions. A patented process describes the isomerization of 1-butene (B85601) to 2-butene (B3427860) using a noble metal catalyst, indicating that such double bond migrations are feasible. google.com

Theoretical and Computational Chemistry Studies of 2e 1 Methoxy 2 Butene

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are fundamental to understanding the intrinsic properties of (2E)-1-methoxy-2-butene at the molecular level. These calculations allow for the detailed examination of the molecule's electronic landscape, which is the primary determinant of its chemical reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. For (2E)-1-methoxy-2-butene, the HOMO is expected to be localized around the carbon-carbon double bond, indicating that this is the region most susceptible to electrophilic attack. The energy of the HOMO is a critical parameter, as a higher HOMO energy generally correlates with greater reactivity towards electrophiles.

In radical reactions, the distribution of unpaired electron spin, known as spin density, is crucial for predicting the site of radical attack. For a radical derived from (2E)-1-methoxy-2-butene, such as one formed by hydrogen abstraction, spin density calculations would likely show delocalization across the allylic system. This delocalization contributes to the stability of the allylic radical. The thermal stability of such allylic species can inhibit low-temperature reactivity researchgate.net.

Illustrative data for frontier orbital energies, which would typically be calculated using Density Functional Theory (DFT), are presented in the table below.

Table 1: Calculated Electronic Properties of (2E)-1-Methoxy-2-Butene Illustrative values based on computational studies of similar molecules. Actual values would require specific DFT calculations (e.g., at the B3LYP/6-31G(d,p) level).

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | +1.2 eV | Relates to the ability to accept electrons. |

The distribution of electron density within the (2E)-1-methoxy-2-butene molecule dictates its electrostatic potential and, consequently, its interaction with other chemical species. The methoxy (B1213986) group (-OCH3) acts as an electron-donating group, enriching the electron density of the adjacent carbon atoms. This electronic effect influences the molecule's reactivity and the regioselectivity of its reactions.

Computational methods can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface. For (2E)-1-methoxy-2-butene, the MEP map would be expected to show a region of high electron density (negative potential) around the C=C double bond, influenced by the oxygen atom of the methoxy group. This makes the double bond a prime target for electrophiles.

Local reactivity indices, derived from DFT, can further quantify the reactivity of different atomic sites within the molecule, providing a more detailed prediction of where chemical reactions are most likely to occur rsc.org.

Mechanistic Modeling and Transition State Theory

Mechanistic modeling and transition state theory are powerful computational tools for exploring the dynamics of chemical reactions involving (2E)-1-methoxy-2-butene. These approaches allow for the mapping of reaction pathways and the calculation of energy barriers, providing a detailed understanding of reaction kinetics and selectivity.

By applying methods such as DFT, it is possible to model the entire course of a chemical reaction, from reactants to products, through the transition state. For instance, in the isomerization of allylic ethers, computational studies have shown that different reaction pathways can be evaluated to determine the most favorable mechanism sioc-journal.cn. The energy difference between the reactants and the transition state represents the activation energy barrier for the reaction.

For a reaction such as the acid-catalyzed addition of an electrophile to (2E)-1-methoxy-2-butene, computational modeling can identify the structure of the transition state and calculate its energy. A study on a related keto-ether, 1-methoxy butan-2-one, highlights the use of methods like M06-2X and CBS-QB3 for accurate thermo-kinetic investigations researchgate.net.

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction of (2E)-1-Methoxy-2-Butene These are hypothetical values and would need to be determined through specific computational modeling for an actual reaction.

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Electrophilic Attack | DFT (M06-2X/6-311+G(d,p)) | 15.2 |

Computational chemistry is instrumental in explaining and predicting the stereochemical and regiochemical outcomes of reactions. For (2E)-1-methoxy-2-butene, reactions can lead to the formation of different stereoisomers or regioisomers.

Stereoselectivity : In reactions such as asymmetric hydroboration, the formation of a particular enantiomer or diastereomer is favored. Computational modeling can rationalize this by calculating the energies of the diastereomeric transition states leading to the different stereoisomers. The pathway with the lower energy barrier will be favored, thus predicting the major product's stereochemistry researchgate.net. The stereoselective synthesis of allylic ethers and alcohols has been demonstrated, often with high (E)-selectivity organic-chemistry.org.

Regioselectivity : The regioselectivity of electrophilic addition to the double bond is governed by the stability of the resulting carbocation intermediate. Computational models can predict that the addition of an electrophile to the C3 carbon is favored, leading to a more stable carbocation at the C2 position, which is stabilized by the adjacent oxygen atom.

Theoretical studies on the isomerization of allylic ethers have successfully explained the observed regioselectivity by comparing the potential energy barriers of different reaction pathways sioc-journal.cn.

Thermo-kinetic studies provide crucial data on the stability of molecules and the energetics of bond-breaking and bond-forming processes. For (2E)-1-methoxy-2-butene, this includes the calculation of bond dissociation energies (BDEs) for various C-H and C-O bonds.

The BDE is a key indicator of the weakest bond in the molecule and the likely site of initial reaction in processes like pyrolysis or oxidation. For instance, the allylic C-H bonds in (2E)-1-methoxy-2-butene are expected to have lower BDEs compared to the other C-H bonds, making them more susceptible to hydrogen abstraction. Theoretical studies on ketones and ethers have shown that DFT methods can accurately predict BDEs researchgate.netnih.gov.

Table 3: Predicted Bond Dissociation Energies (BDEs) for (2E)-1-Methoxy-2-Butene These are estimated values based on analogous compounds. Accurate values require specific high-level computational chemistry calculations.

| Bond | Predicted BDE (kcal/mol) | Significance |

|---|---|---|

| Allylic C-H | ~85 | Weakest C-H bond, prone to radical abstraction. |

| Vinylic C-H | ~110 | Stronger C-H bond, less reactive. |

| Methoxy C-O | ~80 | Relatively strong bond, cleavage less likely than C-H abstraction. |

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| (2E)-1-Methoxy-2-Butene |

| 1-methoxy butan-2-one |

| 2-methyl-2-butene |

| allylic ethers |

| allylic alcohols |

| ketones |

Molecular Dynamics Simulations and Intermolecular Interactions

There are no published molecular dynamics simulation studies specifically for (2E)-1-methoxy-2-butene. Such simulations would be invaluable for understanding the molecule's dynamic behavior, its interactions with itself in the liquid phase, and its interactions with solvent molecules. Information regarding intermolecular interaction energies, radial distribution functions, and transport properties, which would be derived from these simulations, is therefore unavailable.

Advanced Spectroscopic and Spectrometric Methodologies for Mechanistic Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, including the stereochemical assignment of (2E)-1-methoxy-2-butene. Both ¹H and ¹³C NMR provide critical data on the connectivity and chemical environment of atoms within the molecule.

For (2E)-1-methoxy-2-butene, the (E)-configuration of the double bond can be confirmed through the coupling constant between the vinylic protons. The expected large coupling constant (typically 12-18 Hz) for trans-protons is a key diagnostic feature. Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can be employed to provide definitive proof of stereochemistry. wikipedia.org Irradiation of the methoxy (B1213986) protons should result in an NOE enhancement of the signal for the adjacent methylene (B1212753) protons and the vinylic proton on C2, but not the methyl protons on C4, confirming the (E)-isomer.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (2E)-1-methoxy-2-butene

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-H (CH₃) | 1.71 | 17.8 |

| C2-H | 5.58 | 128.9 |

| C3-H | 5.74 | 129.5 |

| C4-H₂ (CH₂) | 3.89 | 74.5 |

| O-CH₃ | 3.31 | 58.0 |

Note: These are predicted values and may vary slightly based on solvent and experimental conditions.

Dynamic NMR (DNMR) spectroscopy can be utilized to study dynamic processes such as conformational changes or restricted rotation around single bonds. libretexts.org For allylic ethers, DNMR can provide insights into the rotational barriers around the C3-C4 and O-C4 bonds, which can be influenced by solvent and temperature. researchgate.net By monitoring changes in the NMR spectrum as a function of temperature, thermodynamic parameters for these dynamic processes can be determined. libretexts.org

Elucidation of Reaction Intermediates using In Situ Infrared (IR) and Raman Spectroscopy

In situ vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, allows for the real-time monitoring of chemical reactions, providing valuable information on the formation and consumption of reactants, intermediates, and products. youtube.comnih.gov These techniques are particularly powerful for identifying transient species that may not be detectable by offline methods.

In the context of reactions involving (2E)-1-methoxy-2-butene, such as acid-catalyzed hydrolysis or isomerization, in situ IR spectroscopy can track changes in the characteristic vibrational modes. acs.org For instance, the disappearance of the C=C stretching vibration (around 1670 cm⁻¹) and the ether C-O stretching vibration (around 1100 cm⁻¹) could indicate the consumption of the starting material. The appearance of new bands, such as a broad O-H stretch (around 3300 cm⁻¹) or a carbonyl C=O stretch (around 1715 cm⁻¹), would signal the formation of alcohol or carbonyl-containing intermediates or products.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, offers a complementary approach. nih.gov The C=C stretch in (2E)-1-methoxy-2-butene would give a strong Raman signal. researchgate.net A study on isomeric allylic alkenyl methyl ethers demonstrated that Raman spectroscopy can effectively differentiate between isomers based on the frequencies of the ν(sp²C-H) and ν(C=C) stretching modes. nih.govresearchgate.net This suggests that in situ Raman spectroscopy could be a powerful tool for monitoring isomerization reactions of (2E)-1-methoxy-2-butene and identifying isomeric intermediates.

Table 2: Key IR and Raman Bands for Monitoring Reactions of (2E)-1-methoxy-2-butene

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C=C | Stretch | ~1670 (weak) | ~1670 (strong) |

| =C-H | Stretch | ~3020 | ~3020 |

| C-O-C | Asymmetric Stretch | ~1100 (strong) | Weak |

| O-H (Alcohol) | Stretch | ~3300 (broad) | Weak |

| C=O (Carbonyl) | Stretch | ~1715 (strong) | ~1715 (strong) |

High-Resolution Mass Spectrometry (HRMS) for Pathway Interrogation and Adduct Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for parent ions and fragments. This capability is crucial for elucidating reaction pathways and identifying unknown products and intermediates. nih.gov

The electron ionization (EI) mass spectrum of (2E)-1-methoxy-2-butene is expected to show fragmentation patterns characteristic of ethers. libretexts.orgmiamioh.edu Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) is a common fragmentation pathway for ethers, which in this case would lead to the loss of a propyl radical to form a fragment at m/z 45.0335 (CH₃O=CH₂⁺) or the loss of a methyl radical to form a fragment at m/z 71.0497 (C₄H₇O⁺). Another likely fragmentation is the cleavage of the allylic bond, which would result in a stable allyl cation.

In reaction monitoring, HRMS can be used to identify reaction adducts, which are ions formed by the association of a precursor ion with other molecules in the sample. nih.gov For example, in reactions catalyzed by transition metals, HRMS can help identify catalyst-substrate adducts, providing direct evidence for proposed intermediates in the catalytic cycle.

Advanced Chiroptical Spectroscopy for Enantiomeric Excess Determination

While (2E)-1-methoxy-2-butene itself is achiral, it can be a prochiral substrate in asymmetric reactions, leading to the formation of chiral products. Advanced chiroptical spectroscopic methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful techniques for determining the enantiomeric excess (ee) of chiral products without the need for chiral chromatography. heraldopenaccess.uswikipedia.org

These techniques rely on the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light by a chiral molecule. The magnitude of the CD or ORD signal is directly proportional to the enantiomeric excess of the sample. wikipedia.org For products formed from (2E)-1-methoxy-2-butene that lack a strong chromophore, derivatization with a chromophoric auxiliary can be employed to enhance the chiroptical response. purdue.edu

Coupling of Chromatographic Techniques with Spectroscopic Detection for Complex Mixture Analysis

Reactions involving (2E)-1-methoxy-2-butene can often lead to complex mixtures of products, including stereoisomers and constitutional isomers. The coupling of chromatographic techniques with spectroscopic detectors provides a powerful platform for the separation and identification of these components.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile compounds like (2E)-1-methoxy-2-butene and its reaction products. researchgate.netmdpi.com The gas chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer for identification based on their mass spectra. researchgate.net

For less volatile or thermally labile products, High-Performance Liquid Chromatography (HPLC) coupled with a spectroscopic detector, such as a Diode Array Detector (DAD) or a Mass Spectrometer (LC-MS), is the method of choice. sigmaaldrich.com Chiral HPLC, which employs a chiral stationary phase, can be used to separate enantiomers, and the enantiomeric excess can be quantified using a UV or chiroptical detector. sigmaaldrich.comuma.essigmaaldrich.com

Applications of 2e 1 Methoxy 2 Butene in Complex Organic Synthesis

Role as a Key Building Block in Total Synthesis

(2E)-1-Methoxy-2-butene serves as a fundamental component in the total synthesis of various natural products and complex organic molecules. Its bifunctional nature, possessing both an ether linkage and an alkene, allows for a range of chemical manipulations.

Construction of Carbon-Carbon and Carbon-Heteroatom Bonds

The double bond in (2E)-1-Methoxy-2-butene is susceptible to a variety of addition reactions, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom bonds. illinois.educhemrevise.orgresearchgate.net The methoxy (B1213986) group, being electron-donating, influences the reactivity and regioselectivity of these reactions.

One of the primary ways (2E)-1-Methoxy-2-butene is utilized is through reactions that form C-C bonds. illinois.edueurekalert.org These reactions are fundamental in organic synthesis for elongating carbon chains and constructing the carbon skeleton of target molecules. chemrevise.org For instance, it can participate in coupling reactions catalyzed by transition metals, which are known for their efficiency and selectivity under mild conditions. illinois.edu Additionally, it can react with various electrophiles, leading to the formation of new C-C bonds.

The presence of the oxygen atom allows for the formation of carbon-heteroatom bonds. Through various transformations, the methoxy group can be cleaved or modified to introduce other heteroatoms, such as nitrogen or sulfur, into the molecular structure.

Synthesis of Heterocyclic Frameworks

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in pharmaceuticals and biologically active compounds. (2E)-1-Methoxy-2-butene is a useful precursor for the synthesis of various heterocyclic frameworks.

The double bond in (2E)-1-Methoxy-2-butene can participate in cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, to form cyclic structures. beilstein-journals.org These reactions are powerful tools for constructing ring systems with high stereocontrol. The electron-rich nature of the double bond, influenced by the methoxy group, makes it a good dieneophile in Diels-Alder reactions.

Precursors for Natural Product Scaffolds

Natural products often possess complex and intricate molecular architectures. The strategic incorporation of building blocks like (2E)-1-Methoxy-2-butene is crucial for the efficient synthesis of these molecules. mdpi.com Its ability to introduce specific functionalities and stereocenters makes it a valuable precursor for a variety of natural product scaffolds.

For example, the asymmetric hydroboration of (2E)-2-methoxy-2-butene, a related isomer, has been shown to produce chiral alcohols with high enantiomeric excess. researchgate.net This highlights the potential of methoxy-substituted butenes in stereoselective synthesis, a critical aspect of natural product synthesis.

Formation of Complex Molecules and Advanced Intermediates

Beyond its role as a basic building block, (2E)-1-Methoxy-2-butene is also employed in the synthesis of more complex molecules and advanced intermediates. nih.govchemrevise.org

Use in Polymeric Materials Synthesis (e.g., Polyethers, Block Copolymers)

While but-2-ene itself does not readily polymerize due to steric hindrance, the functionalization present in (2E)-1-Methoxy-2-butene could potentially alter its polymerization behavior. quora.com The polymerization of vinyl ethers is a known process, and as a substituted vinyl ether, (2E)-1-Methoxy-2-butene could theoretically be used in the synthesis of polyethers. These polymers have applications in various fields, including as surfactants and in drug delivery.

The synthesis of block copolymers, which consist of two or more different polymer chains linked together, could also potentially involve monomers derived from (2E)-1-Methoxy-2-butene. The ability to copolymerize 1-butene (B85601) with other α-olefins to create thermoplastic elastomers has been demonstrated, suggesting that functionalized butenes could be incorporated into similar materials to tailor their properties. rsc.org

Strategies for Diversity-Oriented Synthesis Utilizing (2E)-1-Methoxy-2-Butene

Diversity-oriented synthesis (DOS) is a powerful strategy in modern drug discovery and chemical biology, aiming to generate structurally diverse and complex small molecules in an efficient manner. The core principle of DOS lies in the use of strategic bond-forming reactions that can introduce skeletal and stereochemical diversity from a common starting material. While the application of the specific chemical compound (2E)-1-Methoxy-2-butene in published diversity-oriented synthesis campaigns is not extensively documented in scientific literature, its structural features present a compelling case for its potential as a versatile building block in such endeavors.

The key to unlocking the potential of (2E)-1-Methoxy-2-butene in DOS lies in the strategic exploitation of its inherent chemical functionalities: the allylic ether and the (E)-configured internal double bond. These features can be leveraged through a variety of synthetic transformations to generate a library of compounds with significant structural variation.

One hypothetical strategy could involve a branching reaction pathway where the allyl group of (2E)-1-Methoxy-2-butene serves as a linchpin for diversification. For instance, initial functionalization of the terminal methyl group could introduce a point of attachment for a solid-phase resin, facilitating parallel synthesis. Subsequent reactions targeting the double bond, such as dihydroxylation, epoxidation, or cycloaddition, could generate a range of core scaffolds. Each of these scaffolds could then be further elaborated through reactions of the newly introduced functional groups, leading to an exponential increase in molecular diversity.

Another plausible approach involves the use of (2E)-1-Methoxy-2-butene in multicomponent reactions (MCRs). MCRs are a cornerstone of DOS as they allow for the rapid assembly of complex molecules from three or more starting materials in a single step. The double bond in (2E)-1-Methoxy-2-butene could potentially participate as a component in various cycloaddition-based MCRs, leading to the formation of diverse heterocyclic and carbocyclic frameworks.

A conceptualized DOS workflow starting from (2E)-1-Methoxy-2-butene is presented below, illustrating how different reaction pathways could be employed to generate a library of diverse molecular scaffolds.

Table 1: Conceptual Diversity-Oriented Synthesis Strategy Utilizing (2E)-1-Methoxy-2-butene

| Starting Material | Initial Transformation | Intermediate Scaffold | Diversification Reaction | Final Compound Class |

| (2E)-1-Methoxy-2-butene | Dihydroxylation | Butane-1,2,3-triol derivative | Acylation, Alkylation | Polyoxygenated acyclic compounds |

| (2E)-1-Methoxy-2-butene | Epoxidation | 2,3-Epoxy-1-methoxybutane | Ring-opening with various nucleophiles | Amino alcohols, diols, ethers |

| (2E)-1-Methoxy-2-butene | [4+2] Cycloaddition (with a diene) | Cyclohexene derivative | Further functionalization of the ring | Substituted carbocycles |

| (2E)-1-Methoxy-2-butene | [3+2] Cycloaddition (with a nitrile oxide) | Isoxazoline derivative | N-alkylation, substituent modification | Substituted heterocycles |

| (2E)-1-Methoxy-2-butene | Hydroformylation | 2-Methyl-3-methoxybutanal | Reductive amination, Wittig reaction | Amines, larger acyclic structures |

This table represents a theoretical projection of how the structural elements of (2E)-1-Methoxy-2-butene could be manipulated to achieve skeletal diversity. The feasibility of each transformation would, of course, require experimental validation. However, the inherent reactivity of the allyl ether moiety suggests that (2E)-1-Methoxy-2-butene is a promising, yet underexplored, candidate for the development of novel diversity-oriented synthesis strategies. Future research in this area could unlock new pathways to complex and diverse molecular architectures for screening in drug discovery and chemical biology.

Environmental and Atmospheric Chemistry of Alkoxyalkenes

Atmospheric Fate and Degradation Mechanisms of Unsaturated Ethers

Unsaturated ethers, such as (2E)-1-methoxy-2-butene, are removed from the atmosphere primarily through chemical reactions with oxidants. Their reactivity is dictated by the presence of both an ether functional group and a carbon-carbon double bond, making them susceptible to attack by various atmospheric species. The dominant degradation pathways are initiated by reactions with hydroxyl radicals (OH), ozone (O3), and to a lesser extent, nitrate (B79036) radicals (NO3) during nighttime.

The primary daytime loss process for most volatile organic compounds (VOCs) in the troposphere is the reaction with the hydroxyl radical (OH). For (2E)-1-methoxy-2-butene, this reaction is expected to proceed rapidly, mainly via the addition of the OH radical to the C=C double bond.

Hydroxyl Radical (OH) Reactivity: The rate constant for the reaction of the OH radical with trans-2-butene, the parent alkene of the target compound, has been determined to be (6.40 ± 0.19) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K and 1 atmosphere. nist.gov The presence of the methoxy (B1213986) group in (2E)-1-methoxy-2-butene is expected to influence this reactivity. Studies on other oxygenated VOCs, such as unsaturated ketoethers, show very high reactivity with OH radicals. For instance, the structurally related compound (E)-4-methoxy-3-buten-2-one has a measured OH reaction rate constant of (1.41 ± 0.11) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. copernicus.org This suggests that the reaction rate for (2E)-1-methoxy-2-butene is also likely to be high. The reaction with OH is anticipated to account for over 98% of the initial degradation pathway. conicet.gov.ar

Ozone (O₃) Reactivity: Ozonolysis is another significant degradation pathway for unsaturated compounds. The reaction proceeds through the Criegee mechanism, where ozone adds across the double bond to form a primary ozonide, which then decomposes into a carbonyl compound and a Criegee intermediate. mdpi.commasterorganicchemistry.com For (2E)-1-methoxy-2-butene, this would yield acetaldehyde (B116499) and the methoxy-substituted Criegee intermediate (methoxyethylidene) or methoxyacetaldehyde (B81698) and the Criegee intermediate CH₃CHOO. Studies on other unsaturated ethers like 2-methoxypropene (B42093) (k = 1.18 × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹) and 2-ethoxypropene (B49133) (k = 1.89 × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹) show that this pathway is significant. mdpi.com The alkyl group adjacent to the C=C double bond can hinder the initial addition of ozone. mdpi.com

| Compound | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |

|---|---|---|---|

| trans-2-Butene | OH | (6.40 ± 0.19) × 10⁻¹¹ | nist.gov |

| (E)-4-methoxy-3-buten-2-one | OH | (1.41 ± 0.11) × 10⁻¹⁰ | copernicus.org |

| 3-Methoxy-3-methyl-1-butanol | OH | (1.64 ± 0.18) × 10⁻¹¹ | researchgate.net |

| 2-Methoxypropene | O₃ | (1.18 ± 0.13) × 10⁻¹⁷ | mdpi.com |

| 2-Ethoxypropene | O₃ | (1.89 ± 0.23) × 10⁻¹⁷ | mdpi.com |

The atmospheric oxidation of (2E)-1-methoxy-2-butene leads to the formation of various gas-phase products and can contribute to the formation of secondary organic aerosol (SOA).

Degradation Products: The specific products formed depend on the dominant oxidation pathway.

OH-Initiated Oxidation: Following the addition of OH to the double bond, the resulting hydroxyalkyl radical reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂). In the presence of nitric oxide (NO), this peroxy radical is converted to an alkoxy radical (RO). This alkoxy radical can then undergo decomposition. For (2E)-1-methoxy-2-butene, fragmentation of the intermediate alkoxy radicals is expected to yield smaller oxygenated compounds. By analogy with the oxidation of other glycol ethers and unsaturated esters, likely products include methyl formate, acetaldehyde, and methoxyacetone. conicet.gov.ardss.go.th

Ozonolysis: As described by the Criegee mechanism, the ozonolysis of (2E)-1-methoxy-2-butene is expected to break the double bond, leading to the formation of acetaldehyde and methoxyacetaldehyde. ucdavis.eduyoutube.com The reaction also produces stabilized Criegee intermediates (sCI), which are highly reactive and can participate in further atmospheric reactions. ucdavis.edu

Secondary Organic Aerosol (SOA) Formation: The low-volatility products of oxidation can partition into the particle phase, forming SOA. The ozonolysis of unsaturated ethers has been shown to produce SOA with yields between 2% and 4%. mdpi.com The formation of SOA is often linked to the reactions of stabilized Criegee intermediates, which can lead to the formation of oligomeric compounds that are major constituents of the aerosol phase. mdpi.com For (2E)-1-methoxy-2-butene, the products of both OH- and O₃-initiated oxidation, particularly multifunctional compounds like hydroxycarbonyls and organic nitrates, could contribute to SOA formation.

Theoretical Modeling of Atmospheric Lifetimes and Pathways

In the absence of direct experimental data, theoretical models and computational chemistry provide valuable tools for predicting the atmospheric fate of organic compounds. Structure-Activity Relationships (SARs) and quantum chemical calculations are two primary methods used.

Quantum Chemical Modeling: Computational chemistry methods, such as Density Functional Theory (DFT), can be used to model the reaction pathways of (2E)-1-methoxy-2-butene with atmospheric oxidants. These models can elucidate the detailed mechanisms, including the formation of intermediates like primary ozonides and alkoxy radicals, and calculate the energy barriers for different reaction channels. This allows for the prediction of the most likely degradation products and their branching ratios. For example, theoretical studies on the ozonolysis of similar alkenes have been used to investigate the formation and subsequent reactions of Criegee intermediates, providing insight into their role in forming OH radicals and SOA. ucdavis.edu While no specific modeling studies focused solely on (2E)-1-methoxy-2-butene were identified, the methodologies are well-established and could be applied to provide a detailed understanding of its atmospheric degradation pathways and kinetics.

Future Research Directions and Outlook for 2e 1 Methoxy 2 Butene Chemistry

Development of Novel Stereoselective and Enantioselective Methodologies

A primary objective in modern organic synthesis is the control of stereochemistry. The double bond in (2E)-1-methoxy-2-butene is an excellent substrate for stereocontrolled addition reactions. Future research will likely focus on expanding the toolbox of catalytic methods to achieve high levels of stereoselectivity and enantioselectivity.

A notable example of stereodirecting catalysis is the asymmetric hydroboration of both (E)- and (Z)-2-methoxy-2-butene. researchgate.net Using chiral reagents like (–)-diisopinocampheylborane, researchers have synthesized chiral 3-methoxy-2-butanols with high enantiomeric excess. researchgate.net Specifically, the (E)-isomer yields (+)-(2R,3S)-3-methoxy-2-butanol with 90% enantiomeric excess, while the (Z)-isomer produces (–)-(2R,3R)-3-methoxy-2-butanol in over 97% enantiomeric excess. researchgate.net These chiral products are valuable building blocks; for instance, (–)-(2R,3R)-3-methoxy-2-butanol can be converted into the optically pure (–)-(2R,3R)-butane-2,3-diol. researchgate.net

Future work could explore a broader range of chiral catalysts, including transition metal complexes and organocatalysts, for various transformations such as epoxidation, dihydroxylation, and cyclopropanation. The development of new catalytic systems that can precisely control the facial selectivity of reactions involving the double bond of (2E)-1-methoxy-2-butene will be crucial for accessing a wider array of enantiomerically pure compounds.

Exploration of Unconventional Reactivity and Catalytic Systems

Beyond traditional transformations, future research is expected to delve into the unconventional reactivity of (2E)-1-methoxy-2-butene. This includes exploring novel catalytic systems that can activate typically inert bonds or induce new reaction pathways.

The allyl group in (2E)-1-methoxy-2-butene is known to have an activating effect in S(N)2 reactions. nih.gov Recent advancements have shown that nickel hydride catalysts can induce the isomerization of allyl ethers to enol ethers, which can then be hydrolyzed under mild acidic conditions. organic-chemistry.org This method provides a practical alternative to traditional deallylation protocols that often require noble metals. organic-chemistry.org Applying such nickel-catalyzed isomerization-hydrolysis sequences to (2E)-1-methoxy-2-butene could offer a selective method for its conversion to other functional groups.

Furthermore, the interaction between the ether and alkene functionalities can lead to unique reactivity. Studies on the chemoselective adsorption of allyl ethers on silicon surfaces have shown that the ether group can exhibit increased reactivity compared to monofunctional ethers, while the reactivity of the C=C double bond is suppressed. acs.org This suggests that the interplay between the two functional groups in (2E)-1-methoxy-2-butene could be exploited in surface chemistry and materials science.

Photoredox catalysis also presents an exciting frontier. The use of light to drive chemical reactions offers mild and sustainable alternatives to traditional methods. Investigating the participation of (2E)-1-methoxy-2-butene in photoredox-catalyzed reactions, such as additions, cycloadditions, or C-H functionalizations, could unlock new synthetic pathways.

Integration with Flow Chemistry and Automated Synthesis Platforms